molecular formula C18H12FeO6-3 B12870544 Ferric tris(catecholate)

Ferric tris(catecholate)

Cat. No.: B12870544
M. Wt: 380.1 g/mol
InChI Key: XGELGVCTNWYVLY-UHFFFAOYSA-H
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Description

Ferric tris(catecholate) is a coordination complex where a central Fe³⁺ ion is chelated by three catecholate ligands. This structure is analogous to natural siderophores like enterobactin, a cyclic trilactone derivative of 2,3-dihydroxybenzoyl-L-serine that binds Fe³⁺ with high affinity via three catecholate groups . The stability of ferric tris(catecholate) arises from the hexadentate coordination of the catecholates, which form six Fe–O bonds, resulting in a highly stable octahedral geometry. Such complexes are critical in microbial iron acquisition, with applications in bioinspired materials, redox-active catalysts, and environmental remediation .

Properties

Molecular Formula

C18H12FeO6-3

Molecular Weight

380.1 g/mol

IUPAC Name

benzene-1,2-diolate;iron(3+)

InChI

InChI=1S/3C6H6O2.Fe/c3*7-5-3-1-2-4-6(5)8;/h3*1-4,7-8H;/q;;;+3/p-6

InChI Key

XGELGVCTNWYVLY-UHFFFAOYSA-H

Canonical SMILES

C1=CC=C(C(=C1)[O-])[O-].C1=CC=C(C(=C1)[O-])[O-].C1=CC=C(C(=C1)[O-])[O-].[Fe+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferric tris(catecholate) can be synthesized by reacting ferric chloride (FeCl₃) with catechol in an aqueous solution. The reaction typically occurs under mild conditions, with the catechol acting as a chelating agent to form the complex. The general reaction is as follows: [ \text{FeCl}_3 + 3 \text{C}_6\text{H}_4(\text{OH})_2 \rightarrow \text{Fe(C}_6\text{H}_4(\text{OH})_2)_3 ]

Industrial Production Methods: Industrial production of ferric tris(catecholate) involves large-scale synthesis using similar reaction conditions. The process may include additional steps for purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Formation and Stability

Ferric tris(catecholate) complexes form via chelation of Fe³⁺ by three catechol ligands. The cyclic peptoid ligand 3 stabilizes the tris(catecholato) structure through intramolecular hydrogen bonds, optimizing the primary coordination sphere . Key factors affecting formation include:

  • Spin State : Fe³⁺ in high-spin (HS) states preferentially forms tris(catecholate) complexes due to higher binding energies compared to intermediate- or low-spin states .

  • Solvent Polarity : Binding energies decrease with increasing solvent dielectric constants (e.g., chloroform: 40.1 kcal/mol vs. water: 32.7 kcal/mol) . Polar solvents destabilize the complex via solvation effects .

Table 1: Solvent Effects on Binding Energy of [Fe(cat)₃]³⁻

SolventDielectric ConstantBinding Energy (kcal/mol)
Chloroform4.840.1
Acetone20.738.5
Ethanol24.636.2
Water80.132.7

pH-Dependent Structural Changes

Protonation induces ligand rearrangement:

  • At neutral pH, tris(catecholate) complexes adopt a hexadentate geometry with Fe³⁺ coordinated by six oxygen atoms .

  • Acidification protonates meta-hydroxyl groups, shifting coordination to a salicylate mode (Fe–O bond length shortens from 2.00 Å to 1.98 Å) . This change alters charge distribution and reduces thermodynamic stability, facilitating iron release .

Table 2: Structural Parameters of Ferric Enterobactin Complexes

ParameterCatecholate Mode ([Fe(Ent)]³⁻)Salicylate Mode ([Fe(H₃Ent)]⁰)
Fe–O Bond Length2.00 Å1.98 Å
Static Disorder (σ²)0.00351 Ų0.00523 Ų

Spectroscopic Signatures

  • UV-Vis : Ligand-to-metal charge transfer (LMCT) bands appear at 557–569 nm, with shifts reflecting changes in coordination geometry .

  • FTIR : C–O and C–C vibrational modes red-shift in polar solvents (e.g., from 1260 cm⁻¹ in chloroform to 1226 cm⁻¹ in water) .

  • EPR : High-spin Fe³⁺ (S = 5/2) exhibits characteristic signals at g ≈ 4.3 and 2.0 .

Redox and Biological Reactivity

  • Reduction : Bacterial reductases (e.g., YqjH) reduce Fe³⁺ to Fe²⁺, destabilizing the complex for cellular iron acquisition .

  • Hydrolysis : Enzymes like Fes hydrolyze the tris-lactone backbone of enterobactin, producing lower-affinity monomers (e.g., DHBS) .

Key Reaction Pathways :

[Fe(cat)₃]³⁻ReductionFe²⁺+3cat2(Biological iron release)\text{[Fe(cat)₃]³⁻} \xrightarrow{\text{Reduction}} \text{Fe²⁺} + 3\,\text{cat}^{2-} \quad \text{(Biological iron release)} [Fe(Ent)]³⁻H⁺[Fe(H₃Ent)]⁰(Protonation-induced structural change)\text{[Fe(Ent)]³⁻} \xrightarrow{\text{H⁺}} \text{[Fe(H₃Ent)]⁰} \quad \text{(Protonation-induced structural change)}

Comparative Affinity

Tris(catecholate) complexes exhibit higher iron-binding affinity (log β ~ 49) compared to bis(catecholate) analogs (log β ~ 39) . This stability enables applications in chelation therapy and biomimetic catalysis .

Environmental and Synthetic Relevance

  • Solvent Design : Nonpolar solvents enhance complex stability for synthetic applications .

  • Ligand Optimization : Macrocyclic peptoids with hydrogen-bonding networks mimic siderophore efficiency, achieving deferoxamine-level binding .

Ferric tris(catecholate) chemistry bridges inorganic synthesis and biological metal trafficking, with reactivity finely tuned by ligand design and environmental factors.

Scientific Research Applications

Ferric tris(catecholate) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study coordination chemistry and metal-ligand interactions.

    Biology: Plays a role in microbial iron acquisition, aiding in the study of microbial metabolism and pathogenicity.

    Medicine: Investigated for its potential in drug delivery systems, particularly in targeting iron-dependent pathogens.

    Industry: Utilized in bioremediation processes to remove heavy metals from contaminated environments.

Mechanism of Action

Ferric tris(catecholate) exerts its effects through the chelation of ferric ions. The catechol ligands form strong coordination bonds with the ferric ion, stabilizing it in a soluble form. This complex can then be transported across cell membranes via specific transport proteins, facilitating iron uptake in microorganisms. The molecular targets include iron transporters and receptors on the cell surface.

Comparison with Similar Compounds

Structural and Stability Comparisons

Table 1: Structural Features of Selected Ferric Catecholates
Compound Ligand Type Coordination Geometry Stability (Log K) Key Features References
Ferric tris(catecholate) Three catecholate ligands Octahedral ~49 (estimated) High hydrolytic stability
Ferric enterobactin Cyclic trilactone scaffold Octahedral 52 Extreme Fe³⁺ affinity; acid-labile
Ferric vibriobactin Linear norspermidine Hexadentate ~47 Immune-evasion via unique coordination
Ferric protochelin Linear catecholamide Hexadentate ~45 Redox-active; binds other transition metals

Key Observations :

  • Enterobactin exhibits the highest Fe³⁺ affinity (Log K = 52) due to its preorganized cyclic structure, but its lactone backbone is susceptible to hydrolysis under acidic conditions, generating linear dicatecholate species like FeEnt* .
  • Vibriobactin adopts a linear norspermidine backbone, enabling a unique coordination geometry that evades mammalian immune proteins like siderocalin .
  • Ferric tris(catecholate) lacks the macrocyclic scaffold of enterobactin but shares its hexadentate coordination, leading to comparable stability in neutral conditions .

Binding Affinities and Receptor Specificity

Table 2: Binding Affinities (KD) of Ferric Catecholates to Bacterial Receptors
Compound Receptor (Organism) KD (μM) Transport Efficiency Notes References
FeDHBS Fiu (E. coli) 0.1 Not transported Highest affinity but no uptake
FeEnt* Fiu (E. coli) 0.7 High Primary transport target
FeEnt FepA (E. coli) 0.83 Moderate Degrades to FeEnt* in vivo
FeVibriobactin ViuP (V. cholerae) <0.1 High Immune-evasion; deep binding pocket

Key Observations :

  • Fiu in E. coli binds FeDHBS with the highest affinity (KD = 0.1 μM) but only transports FeEnt*, a dicatecholate degradation product of enterobactin .
  • FepA (enterobactin receptor) binds FeEnt with moderate affinity (KD = 0.83 μM) but also transports FeEnt*, highlighting the physiological importance of siderophore degradation products .
  • ViuP in V. cholerae exhibits sub-nanomolar affinity for ferric vibriobactin, enabled by a deep binding pocket accommodating its protruding catechol moiety .

Redox and Hydrolytic Stability

Table 3: Redox and Stability Properties
Compound Redox Activity Hydrolytic Stability Solubility Applications References
Ferric tris(catecholate) Moderate High Polar solvents Catalysis; environmental chelation
Silicon catecholates Reversible Very high Water-soluble Electrochemical sensors
Ferric enterobactin None Low (acid-labile) Aqueous Microbial iron transport
Ferric salicylate Low Lower than catecholate Organic solvents Less stable than catecholates

Key Observations :

  • Silicon catecholates (e.g., acetamide/caprolactam derivatives) exhibit reversible redox behavior, making them superior for electrochemical applications compared to Fe³⁺ catecholates .
  • Ferric salicylate complexes are less stable than catecholates due to weaker metal-ligand interactions, despite similar bond strengths .

Q & A

Q. What are the most reliable experimental protocols for synthesizing and characterizing ferric tris(catecholate) in aqueous systems?

Methodological Answer:

  • Synthesis : Use stoichiometric Fe(III) salts (e.g., FeCl₃·6H₂O) and catechol derivatives under controlled pH (5–7) to favor tris-complex formation. Monitor reaction progress via UV-Vis spectroscopy at λ~750 nm, indicative of ligand-to-metal charge transfer (LMCT) .
  • Characterization : Pair UV-Vis with cyclic voltammetry to confirm redox activity (e.g., Fe³⁺/Fe²⁺ transitions) and FTIR to identify catecholate binding modes (C-O stretching at ~1250–1350 cm⁻¹). For crystallography, slow evaporation in methanol/water mixtures yields crystals suitable for X-ray diffraction .

Q. How can researchers validate the stability of ferric tris(catecholate) under varying environmental conditions (e.g., pH, light, temperature)?

Methodological Answer:

  • pH Stability : Conduct spectrophotometric titrations across pH 2–10 to identify dissociation thresholds. Use Job’s method to confirm stoichiometry shifts .
  • Thermal/Light Stability : Perform thermogravimetric analysis (TGA) and UV-Vis kinetic studies under controlled illumination (e.g., solar simulators). Compare degradation half-lives using Arrhenius plots .

Q. What analytical techniques are critical for distinguishing ferric tris(catecholate) from other iron-catechol complexes (e.g., mono- or bis-complexes)?

Methodological Answer:

  • Mössbauer Spectroscopy : Differentiates Fe(III) coordination environments (quadrupole splitting values ~0.5–1.2 mm/s for octahedral vs. tetrahedral geometries) .
  • Magnetic Susceptibility : Ferric tris(catecholate) exhibits paramagnetic behavior (µeff ~5.9 BM) due to high-spin Fe(III), whereas bis-complexes may show lower moments .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions in reported redox potentials for ferric tris(catecholate)?

Methodological Answer:

  • DFT Parameters : Use B3LYP/6-311++G(d,p) to model geometry optimizations and calculate redox potentials. Compare solvation effects (e.g., COSMO model) to experimental cyclic voltammetry data. Discrepancies often arise from solvent polarity or counterion interactions, which can be adjusted in silico .
  • Validation : Cross-reference computed HOMO-LUMO gaps with experimental UV-Vis spectra to validate electronic structure accuracy .

Q. What experimental design principles minimize artifacts when studying ferric tris(catecholate) in biological systems (e.g., microbial iron uptake)?

Methodological Answer:

  • Control Experiments : Include Fe-depleted media and competitive ligands (e.g., EDTA) to isolate tris-catecholate-specific effects. Use radiolabeled ⁵⁵Fe to track uptake kinetics .
  • Interference Mitigation : Pre-treat samples with Chelex resin to remove extraneous metal ions. Validate purity via ICP-MS post-synthesis .

Q. How should researchers address contradictory data on the ligand substitution kinetics of ferric tris(catecholate)?

Methodological Answer:

  • Kinetic Profiling : Use stopped-flow spectrophotometry to monitor ligand exchange rates (e.g., with thiocyanate). Fit data to a two-step mechanism: Fe(cat)₃ ⇌ Fe(cat)₂ + cat (fast), followed by Fe(cat)₂ + SCN⁻ → Fe(cat)₂(SCN) (slow) .
  • Statistical Analysis : Apply multivariate regression to identify outliers caused by O₂ interference or buffer variability .

Methodological Frameworks for Rigorous Inquiry

  • PICO Framework : Structure questions around Population (e.g., microbial strains), Intervention (e.g., Fe(cat)₃ concentration), Comparison (e.g., FeCl₃ controls), and Outcome (e.g., growth rates) .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible instrumentation), Novel (e.g., unexplored pH ranges), and Relevant (e.g., environmental iron cycling) .

Data Analysis and Reproducibility Guidelines

  • Standardization : Report UV-Vis extinction coefficients (±5% error margins) and electrochemical conditions (e.g., reference electrodes, scan rates) .
  • Open Data : Deposit crystallographic files (CIF) in public repositories (e.g., Cambridge Structural Database) and raw spectrophotometric data in supplementary materials .

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